molecular formula C16H18N2O3S B5759198 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide

4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide

Cat. No.: B5759198
M. Wt: 318.4 g/mol
InChI Key: ABKYMOBDUVMPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It was discovered by a team of scientists at Spinifex Pharmaceuticals, Australia, and is currently in the clinical development phase. EMA401 is a potent and selective blocker of the angiotensin II type 2 receptor (AT2R), which has been shown to play a key role in the regulation of pain signaling.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide is based on its ability to selectively block the AT2R, which is known to be involved in the regulation of pain signaling. AT2R is expressed in sensory neurons and has been shown to modulate pain perception by inhibiting the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a key mediator of pain sensation, and its inhibition by AT2R activation results in a reduction in pain behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These include the inhibition of TRPV1 channel activity, the reduction of inflammatory cytokine production, and the modulation of the endocannabinoid system. This compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

The main advantage of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide for lab experiments is its selectivity for the AT2R, which allows for the specific targeting of pain signaling pathways. Moreover, this compound has a favorable safety profile, which makes it suitable for use in animal studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for the development of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide and related compounds. One possibility is the optimization of the pharmacokinetic properties of this compound to improve its bioavailability and half-life. Another direction is the exploration of the therapeutic potential of this compound in other pain conditions, such as migraine and fibromyalgia. Finally, the combination of this compound with other analgesic drugs may provide synergistic effects and improve pain relief in patients.

Synthesis Methods

The synthesis of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid with phenoxyacetic acid to form the corresponding amide. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to form the desired amide product.

Scientific Research Applications

4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, this compound has been shown to be effective in reducing pain behavior and improving quality of life. Moreover, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Properties

IUPAC Name

4-ethyl-5-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-12-10(2)22-16(14(12)15(17)20)18-13(19)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKYMOBDUVMPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.